Technical Guide: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
Technical Guide: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
CAS Number: 1198171-18-4
This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the limited publicly available data for this specific isomer, this guide also includes information on the closely related isomer, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0), to provide valuable comparative insights.
Physicochemical Properties
| Property | Value for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene |
| CAS Number | 749932-17-0[1][2] |
| Molecular Formula | C₇H₄BrF₃ |
| Molecular Weight | 225.01 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.676 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.495[1] |
| Flash Point | 76.7 °C (170.1 °F)[1] |
| Assay | 97%[1] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene can be approached through a multi-step pathway, likely starting from a readily available fluorinated benzene derivative. A plausible synthetic workflow is outlined below. This generalized scheme is based on common organic synthesis transformations for introducing bromo- and difluoromethyl- groups onto an aromatic ring.
Caption: Plausible synthetic workflow for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene.
Experimental Protocols (Exemplary)
Detailed experimental protocols for the synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene are not explicitly published. However, established procedures for similar structures provide a strong foundation for its preparation.
Example Protocol: Synthesis of a Bromofluorobenzene Derivative
A general method for the bromination of a fluorobenzene derivative involves electrophilic aromatic substitution. For instance, the synthesis of 1-bromo-4-fluorobenzene is achieved by reacting fluorobenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[3]
Example Protocol: Introduction of a Difluoromethyl Group
The difluoromethyl group can be introduced via the fluorination of a corresponding aldehyde. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). The aldehyde precursor can often be synthesized through formylation of the corresponding bromo-fluoro-benzene derivative using reagents like n-butyllithium and N,N-dimethylformamide (DMF).
Reactivity Profile
1-Bromo-2-(difluoromethyl)-4-fluorobenzene possesses several reactive sites that can be exploited for further chemical modifications.
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Carbon-Bromine Bond : The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. It can also be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.
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Aromatic Ring : The fluorine and difluoromethyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.
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Difluoromethyl Group : The C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.
Applications in Research and Development
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.
1-Bromo-2-(difluoromethyl)-4-fluorobenzene serves as a valuable building block for the synthesis of more complex molecules. The bromine atom provides a handle for introducing diverse functionalities, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is recognized as a bioisostere for hydroxyl or thiol groups and can influence molecular conformation and hydrogen bonding capabilities.
Safety and Handling
For the isomeric compound, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, the following hazard statements are reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle 1-Bromo-2-(difluoromethyl)-4-fluorobenzene with similar precautions in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a specialized chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of bioactive compounds. While specific data for this isomer is scarce, information from related compounds provides valuable insights into its likely properties, synthesis, and reactivity. Further research into this molecule is warranted to fully explore its potential in the development of new chemical entities.
